molecular formula C20H26N2O4S2 B2963148 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide CAS No. 941949-86-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2963148
CAS RN: 941949-86-6
M. Wt: 422.56
InChI Key: SNGMLWHFPFMWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group . They are known for their wide range of applications, particularly in the field of medicine.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (SO2) attached to an amine group (NH2), forming the sulfonamide functional group. It also contains a tetrahydroquinoline ring and an isopropylbenzene (or cumene) group .

Scientific Research Applications

Vasodilatory and Cardiovascular Effects

Morikawa et al. (1989) synthesized a series of aromatic sulfonamides, showing vasodilatory action evaluated in vivo. These compounds demonstrated significant increases in arterial blood flow in dogs, with some derivatives being equipotent to diltiazem, a clinically used cardiovascular drug (Morikawa, Sone, & Asano, 1989).

Protein Kinase Inhibition

Hidaka et al. (1984) found that isoquinolinesulfonamides, including derivatives related to the compound of interest, are potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, showing selective inhibition toward certain protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anticancer Properties

Cumaoğlu et al. (2015) explored the pro-apoptotic effects of new sulfonamide derivatives on cancer cells. These compounds were shown to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated by activation of p38 and ERK phosphorylation (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Antidepressant-Like Properties

Zajdel et al. (2016) identified N1-azinylsulfonyl-1H-indoles as potent 5-HT6 receptor antagonists with distinct pro-cognitive and antidepressant-like properties in vivo, indicating their potential for treating cognitive disorders and depression (Zajdel et al., 2016).

Mechanism of Action

The mechanism of action of a sulfonamide would depend on its specific application. For example, in medicine, some sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Generally, care should be taken when handling any chemical compound. Proper personal protective equipment should be worn, and the compound should be used in a well-ventilated area .

Future Directions

The future directions in the study of this compound would likely involve further exploration of its potential applications, particularly in the field of medicine or material science. This could involve studying its biological activity, its interactions with other compounds, and its potential uses in various industries .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGMLWHFPFMWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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